N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 2,5-dimethylfuran-3-yl group. The 1,3,4-oxadiazole moiety, a five-membered heterocycle containing two nitrogen and one oxygen atom, is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug design . The thioether linkage (-S-) between the acetamide and oxadiazole enhances conformational flexibility and may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-10-7-13(11(2)25-10)17-20-21-18(26-17)27-9-16(22)19-12-3-4-14-15(8-12)24-6-5-23-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWUQSAXOQYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and a 1,3,4-oxadiazol group. The molecular formula is , with a molecular weight of approximately 429.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O7S |
| Molecular Weight | 429.47 g/mol |
| CAS Number | 568558-66-7 |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. A study demonstrated that similar derivatives showed efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar properties due to its structural components .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar dioxin structures have been reported to inhibit cell proliferation in breast cancer cells by activating caspase pathways . The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
Another area of interest is the compound's potential anti-inflammatory effects. Compounds featuring the dioxin structure have been linked to reduced production of pro-inflammatory cytokines in various models. This suggests that this compound could serve as a therapeutic agent in inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity in Cancer Cells : In an experimental setting involving human breast cancer cell lines (MCF7), derivatives similar to our compound showed a dose-dependent decrease in cell viability after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates associated with higher concentrations of the compound .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : It is hypothesized that the compound may inhibit enzymes involved in cellular proliferation and inflammation.
- Modulation of Cell Signaling Pathways : The compound might affect pathways such as MAPK or NF-kB which are crucial in cancer progression and inflammation.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole intermediates. The final product exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antidepressant Potential:
- Compounds related to the 2,3-dihydrobenzo[b][1,4]dioxin structure have shown significant binding affinities for serotonin receptors. For instance, derivatives have been evaluated for their antidepressant-like effects in animal models through tests like the tail suspension and forced swim tests. These studies suggest that certain derivatives may outperform traditional antidepressants such as fluoxetine in terms of efficacy .
2. Enzyme Inhibition:
- Recent studies have highlighted the potential of this compound in inhibiting key enzymes associated with metabolic disorders. For example, derivatives have been screened against α-glucosidase and acetylcholinesterase enzymes to assess their therapeutic potential for Type 2 diabetes mellitus and Alzheimer’s disease .
3. Antioxidant Activity:
- The presence of the furan moiety in the structure is associated with antioxidant properties. Research has shown that compounds with similar structures can scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of this compound, we compare it with analogous derivatives reported in the literature. Key comparisons include:
Structural Analogues with Modified Heterocyclic Cores
- Compound A: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () Core: Replaces the 1,3,4-oxadiazole with a 1,2,4-triazole ring. Substituents: Pyridin-2-yl and ethyl groups instead of dimethylfuran.
- Compound B: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide () Core: 1,3,4-Thiadiazole replaces oxadiazole. Substituents: A urea-linked 4-methoxyphenyl group. The urea moiety introduces hydrogen-bond donor/acceptor sites, which may improve target affinity but reduce metabolic stability .
Analogues with Varied Substituents
- Compound C: N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)acetamide () Core: Thiazole ring instead of oxadiazole. Substituents: Methylsulfonyl and carbonyl groups. Implications: The sulfonyl group is strongly electron-withdrawing, which may stabilize negative charges in binding pockets.
Physicochemical and Pharmacokinetic Comparisons
*Predicted using ChemAxon software.
Preparation Methods
Alkylation of Dihydroxybenzoic Acid Derivatives
The benzodioxane core is typically constructed via cyclization of dihydroxybenzoic acid derivatives. As demonstrated by, methyl 2,3-dihydroxybenzoate (13 ) undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to yield methyl 2,3-dihydrobenzo[b]dioxine-6-carboxylate (14 ). Hydrolysis of the methyl ester using lithium hydroxide produces the corresponding carboxylic acid, which is subsequently converted to the carboxamide (4 ) via a mixed-anhydride method employing chloroformate and ammonium hydroxide.
Critical Parameters :
- Alkylation Efficiency : Excess 1,2-dibromoethane and prolonged reaction times (12–24 h) improve cyclization yields.
- Carboxamide Formation : The mixed-anhydride method minimizes racemization compared to carbodiimide-based couplings.
Synthesis of the 1,3,4-Oxadiazole-Thioacetate Fragment
Oxadiazole Ring Formation via Cyclization of Thiosemicarbazides
The 1,3,4-oxadiazole nucleus is commonly synthesized via oxidative cyclization of thiosemicarbazides. As reported in, ethyl 2-(2-acetamidophenoxy)acetate is treated with hydrazine monohydrate to form the hydrazide intermediate (2 ), which reacts with carbon disulfide under alkaline conditions to yield 5-substituted-1,3,4-oxadiazole-2-thiols (3 ). For the target compound, the 2,5-dimethylfuran-3-yl group is introduced at the C5 position through a Suzuki-Miyaura coupling or nucleophilic aromatic substitution prior to cyclization.
Alternative Route : Electro-oxidative cyclization using LiClO4 in acetonitrile, as described in, offers a regioselective pathway to 2-amino-5-aryl-1,3,4-oxadiazoles under mild conditions.
Thioacetate Functionalization
The thioacetate moiety is introduced via alkylation of the oxadiazole-thiol intermediate. Reaction with chloroacetic acid derivatives in the presence of potassium carbonate yields 2-((1,3,4-oxadiazol-2-yl)thio)acetic acid.
Optimization Note : Use of polar aprotic solvents (e.g., DMF) accelerates alkylation, while stoichiometric control prevents disulfide formation.
Fragment Coupling and Final Assembly
Amide Bond Formation
The benzodioxane acetamide and oxadiazole-thioacetate fragments are conjugated using carbodiimide coupling agents. As per, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) mediates amide bond formation between the carboxylic acid and amine groups under inert atmosphere.
Reaction Conditions :
- Solvent : Anhydrous dichloromethane or THF.
- Catalyst : 4-Dimethylaminopyridine (DMAP).
- Yield : 70–85% after silica gel chromatography.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs gradient elution (hexane:ethyl acetate) on silica gel, followed by recrystallization from ethanol to achieve >95% purity.
Spectroscopic Validation
- 1H NMR : Key signals include the dihydrobenzo[b]dioxin protons (δ 4.20–4.30 ppm, O–CH2), furan methyl groups (δ 2.10–2.30 ppm), and acetamide NH (δ 9.40 ppm).
- HRMS : Molecular ion peak at m/z 387.4 (C18H17N3O5S).
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Synthesis
Unwanted regioisomers may form during cyclization. Employing hypervalent iodine reagents (e.g., iodobenzene diacetate) enforces selective C–O bond formation, as noted in.
Functional Group Compatibility
The acid-sensitive furan ring necessitates mild coupling conditions. T3P® (propane phosphonic acid anhydride), highlighted in, offers a low-epimerization alternative to EDC·HCl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
